molecular formula C21H22ClN3O4 B2936888 2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide CAS No. 2380034-91-1

2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide

Cat. No.: B2936888
CAS No.: 2380034-91-1
M. Wt: 415.87
InChI Key: ANPNGBNMOGLKEL-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide involves several steps. One common method includes the reaction of 2-chlorophenol with 3-[(morpholin-4-yl)methyl]-1,2-benzoxazole in the presence of a suitable base and solvent. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways. It is known to interact with focal adhesion kinase 1, which plays a crucial role in cell signaling and regulation . The compound’s effects are mediated through its binding to this target, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide include other phenylmorpholines and benzoxazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example, 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide is another phenylmorpholine with distinct properties and applications .

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-14(28-20-5-3-2-4-17(20)22)21(26)23-15-6-7-19-16(12-15)18(24-29-19)13-25-8-10-27-11-9-25/h2-7,12,14H,8-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPNGBNMOGLKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)ON=C2CN3CCOCC3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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